Hydroxy-PEG5-t-butyl ester

描述

属性

IUPAC Name |

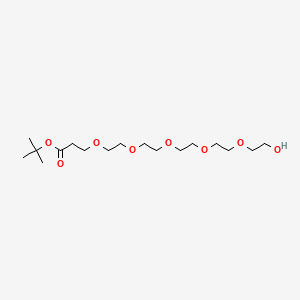

tert-butyl 3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O8/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h18H,4-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYKXOAOLAFMRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Hydroxy-PEG5-t-butyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and applications of Hydroxy-PEG5-t-butyl ester. This heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Chemical Properties

This compound is a polyethylene glycol (PEG) derivative characterized by a hydroxyl (-OH) group at one terminus and a carboxylic acid protected as a t-butyl ester at the other. The PEG linker consists of five repeating ethylene glycol units, which imparts hydrophilicity and biocompatibility to the molecule.[1][2]

Quantitative Data Summary

| Property | Value | Reference(s) |

| CAS Number | 850090-09-4 | |

| Molecular Formula | C₁₇H₃₄O₈ | |

| Molecular Weight | 366.45 g/mol | |

| Appearance | Liquid | |

| Density | 1.071 g/mL | |

| Refractive Index (n/D) | 1.448 | |

| Purity | ≥95% | |

| Storage Temperature | -20°C | |

| SMILES String | O=C(OC(C)(C)C)CCOCCOCCOCCOCCOCCO |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, typically involving Williamson ether synthesis to construct the PEG chain followed by esterification. A generalized synthetic approach is outlined below.

Experimental Protocol: Synthesis of a PEG-t-butyl Ester (Adapted for this compound)

This protocol is adapted from established methods for synthesizing similar PEG esters.[3][4]

Step 1: Williamson Ether Synthesis to elongate the PEG chain (iterative process)

-

Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve a shorter oligo(ethylene glycol) in anhydrous tetrahydrofuran (THF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C. Allow the reaction to stir at room temperature for 1-2 hours to ensure complete formation of the alkoxide.

-

Alkylation: Cool the reaction mixture back to 0°C and add a protected ethylene glycol unit with a good leaving group (e.g., a tosylate or bromide). Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification and Iteration: Purify the product by flash column chromatography. Repeat the deprotection of the terminal hydroxyl group and subsequent Williamson ether synthesis until the desired PEG5 length is achieved.

Step 2: Esterification to introduce the t-butyl ester

-

Reaction Setup: Dissolve the resulting Hydroxy-PEG5 alcohol in a large excess of tert-butyl acetate.

-

Catalysis: Add a catalytic amount of a strong acid, such as perchloric acid.[3]

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Carefully neutralize the reaction with a saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Final Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Experimental Protocol: Purification of PEGylated Compounds

Due to the often oily nature of PEGylated compounds, purification can be challenging.[5] Chromatographic methods are generally the most effective.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

System Preparation: Equilibrate a C18 column with a mobile phase of low organic content (e.g., 5-10% acetonitrile in water with 0.1% trifluoroacetic acid (TFA)).

-

Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., the initial mobile phase composition).

-

Injection and Elution: Inject the sample and elute with a gradient of increasing acetonitrile concentration.

-

Fraction Collection and Analysis: Collect fractions and analyze for the presence of the desired product.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of this compound.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Analysis: The expected spectrum would show a characteristic singlet for the t-butyl protons at approximately 1.45 ppm, and a complex multiplet for the PEG backbone protons between 3.55 and 3.75 ppm.[6]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Data Analysis: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).[7]

Applications in Drug Development

This compound is a versatile building block in the synthesis of complex therapeutic molecules. Its heterobifunctional nature allows for sequential conjugation strategies.[2]

PROTAC Development

In the synthesis of PROTACs, the PEG linker plays a crucial role in optimizing the distance between the target protein and the E3 ligase, which is critical for efficient protein degradation.[8][9]

Logical Workflow for PROTAC Synthesis using this compound

Caption: PROTAC synthesis workflow.

Antibody-Drug Conjugate (ADC) Development

In ADCs, the PEG linker can improve the solubility and pharmacokinetic properties of the conjugate.[10][11]

Experimental Workflow for ADC Synthesis

Caption: ADC synthesis workflow.

Experimental Protocol: Deprotection of the t-butyl Ester

A critical step in both PROTAC and ADC synthesis is the removal of the t-butyl protecting group to unmask the carboxylic acid for subsequent coupling reactions.

-

Reaction Setup: Dissolve the t-butyl ester-containing intermediate in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).[9]

-

Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the reaction by LC-MS to confirm complete deprotection.

-

Solvent Removal: Remove the DCM and TFA under reduced pressure to yield the crude carboxylic acid product, which can often be used in the next step without further purification.

Conclusion

This compound is a well-defined, versatile chemical tool with significant applications in modern drug discovery and development. Its hydrophilic PEG spacer and orthogonal protecting groups enable the controlled and efficient synthesis of complex bioconjugates. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this valuable linker in their work.

References

- 1. rsc.org [rsc.org]

- 2. portal.amelica.org [portal.amelica.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 9. medkoo.com [medkoo.com]

- 10. cenmed.com [cenmed.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Hydroxy-PEG5-t-butyl Ester: Structure, Synthesis, and Characterization

This technical guide provides a comprehensive overview of Hydroxy-PEG5-t-butyl ester, a heterobifunctional polyethylene glycol (PEG) linker. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's structure, physicochemical properties, a detailed synthesis protocol based on established methods, and key characterization data.

Core Concepts: Structure and Properties

This compound is a valuable tool in bioconjugation and medicinal chemistry. It features a terminal hydroxyl group and a tert-butyl ester-protected carboxylic acid, connected by a five-unit polyethylene glycol spacer.[1] This hydrophilic spacer enhances the solubility of conjugated molecules in aqueous media.[1] The terminal hydroxyl group allows for further chemical modification, while the tert-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to enable subsequent reactions.[1]

Chemical Structure:

-

IUPAC Name: tert-Butyl 1-hydroxy-3,6,9,12,15-pentaoxaoctadecan-18-oate[1]

-

Synonyms: HO-PEG5-CO-OtBu[1]

-

Molecular Formula: C₁₇H₃₄O₈[1]

-

CAS Number: 850090-09-4[1]

The structural representation is as follows:

HO-(CH₂CH₂O)₅-CH₂CO₂-C(CH₃)₃

Quantitative Data Summary

The following table summarizes the key physicochemical and representative spectroscopic data for this compound.

| Property | Value |

| Physicochemical Data | |

| Molecular Weight | 366.45 g/mol [1] |

| Appearance | Liquid[1] |

| Purity (Assay) | ≥95%[1] |

| Density | 1.071 g/mL[1] |

| Refractive Index (n/D) | 1.448[1] |

| Storage Temperature | −20°C[1] |

| Representative Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.09 (s, 2H, -O-CH₂-COO-), 3.75-3.55 (m, 20H, PEG backbone -O-CH₂-CH₂-O-), 2.75 (br s, 1H, -OH), 1.48 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.5 (C=O), 81.5 (-C(CH₃)₃), 72.5, 70.6, 70.3, 69.0, 61.7 (PEG backbone carbons), 28.1 (-C(CH₃)₃) |

| FT-IR (neat) | ν (cm⁻¹): 3450 (br, O-H stretch), 2870 (C-H stretch), 1735 (C=O ester stretch), 1100 (strong, C-O-C ether stretch) |

Synthesis of this compound

The synthesis of this compound is commonly achieved via the Williamson ether synthesis .[2][3][4] This method involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide in an Sₙ2 reaction.[3] In this specific synthesis, hexaethylene glycol is partially deprotonated to act as the nucleophile, which then reacts with tert-butyl bromoacetate.

Overall Reaction Scheme

HO(CH₂CH₂O)₅CH₂CH₂OH + BrCH₂CO₂C(CH₃)₃ ---(Base, Solvent)--> HO(CH₂CH₂O)₅CH₂CO₂C(CH₃)₃ + Byproducts

Figure 1: Logical relationship of reactants and conditions.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Williamson ether synthesis methodologies for similar PEG derivatives.[5][6]

Materials:

-

Hexaethylene glycol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

tert-Butyl bromoacetate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with hexaethylene glycol (1.0 equivalent). Anhydrous THF is added to dissolve the glycol under a nitrogen atmosphere.

-

Deprotonation: The flask is cooled to 0°C in an ice bath. Sodium hydride (NaH, ~0.9 equivalents to favor mono-alkylation) is carefully added portion-wise to the stirred solution. The mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure the formation of the mono-alkoxide.

-

Alkylation: The reaction mixture is cooled back down to 0°C. A solution of tert-butyl bromoacetate (1.1 equivalents) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred overnight (12-18 hours). The progress of the reaction can be monitored by TLC.

-

Work-up: The reaction is carefully quenched by cooling the flask to 0°C and slowly adding saturated aqueous NH₄Cl solution to decompose any unreacted NaH. The mixture is then transferred to a separatory funnel.

-

Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic phase is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

Purification: The crude oil is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with a low polarity mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing to a higher polarity (e.g., 80% ethyl acetate in hexanes), is used to separate the desired mono-substituted product from unreacted starting material and di-substituted byproducts.

-

Final Product: Fractions containing the pure product (as determined by TLC) are combined, and the solvent is evaporated to yield this compound as a clear, viscous liquid.

Safety Precautions:

-

Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. It should be handled with extreme care under an inert atmosphere.

-

tert-Butyl bromoacetate is a lachrymator and should be handled in a well-ventilated fume hood.

-

Anhydrous solvents are required for this reaction to proceed efficiently.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Workflow Visualization

The following diagram illustrates the detailed experimental workflow for the synthesis and purification of this compound.

// Nodes Start [label="Start: Prepare Reactants\n(Hexaethylene Glycol, NaH, t-Butyl Bromoacetate)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup:\nFlame-dried flask under N₂ atmosphere with anhydrous THF"]; Deprotonation [label="Deprotonation:\nAdd NaH at 0°C, then stir at RT for 1h"]; Alkylation [label="Alkylation:\nAdd t-Butyl Bromoacetate dropwise at 0°C"]; Reaction [label="Reaction:\nStir overnight at room temperature"]; Quench [label="Quenching:\nCool to 0°C, add saturated NH₄Cl solution"]; Extraction [label="Extraction:\nExtract with DCM, wash with water and brine"]; Drying [label="Drying & Concentration:\nDry over Na₂SO₄, filter, and evaporate solvent"]; Purification [label="Purification:\nFlash column chromatography (Silica gel, Hexanes/EtOAc gradient)"]; End [label="Final Product:\nPure this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Deprotonation; Deprotonation -> Alkylation; Alkylation -> Reaction; Reaction -> Quench; Quench -> Extraction; Extraction -> Drying; Drying -> Purification; Purification -> End; }

Figure 2: Synthesis and purification workflow.

References

- 1. This compound 850090-09-4 [sigmaaldrich.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. EP0824126A1 - Preparation of carboxylic acid-containing polyether and biologically active substances derived thereof - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

The Versatility of Hydroxy-PEG5-t-butyl Ester in Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hydroxy-PEG5-t-butyl ester has emerged as a critical building block in the synthesis of complex therapeutic molecules, particularly in the rapidly advancing fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique heterobifunctional nature, coupled with the advantageous properties of the polyethylene glycol (PEG) spacer, makes it an invaluable tool for researchers seeking to enhance the solubility, bioavailability, and efficacy of next-generation therapeutics. This guide provides a comprehensive overview of the applications of this compound, with a focus on its role in PROTAC development, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and chemical workflows.

Core Properties and Applications

This compound is a chemical linker characterized by a terminal hydroxyl (-OH) group and a t-butyl ester-protected carboxylic acid, connected by a five-unit polyethylene glycol chain. This structure provides several key advantages:

-

Heterobifunctionality : The orthogonal reactive groups—a hydroxyl and a protected carboxylic acid—allow for controlled, sequential conjugation to different molecules. The t-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to enable further reactions.

-

Enhanced Solubility : The hydrophilic PEG chain significantly improves the aqueous solubility of the molecules it is incorporated into, a crucial feature for often hydrophobic PROTACs and ADCs.[1][2]

-

Optimal Spacing : The five-unit PEG linker provides a flexible spacer of a defined length, which is critical for facilitating the formation of a stable and productive ternary complex in PROTACs, the key to efficient protein degradation.[3]

-

Biocompatibility : PEG is a well-established biocompatible polymer, which can reduce the potential for immunogenicity of the final conjugate.

These properties make this compound a versatile reagent for bioconjugation, drug delivery, and the synthesis of complex molecules like PROTACs and ADCs.[1][4]

Application in PROTAC Development

PROTACs are innovative heterobifunctional molecules that harness the body's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's success, and PEG linkers, such as the one derived from this compound, are frequently employed.

The general mechanism of action for a PROTAC is a catalytic cycle that involves the formation of a ternary complex between the PROTAC, the target protein, and an E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long might result in a non-productive complex. The efficacy of a PROTAC is often quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).

The following table presents illustrative data on the impact of PEG linker length on the degradation of a hypothetical Protein of Interest (POI-X).

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |

| PROTAC-A | PEG3 | 50 | 85 |

| PROTAC-B | PEG5 | 15 | 95 |

| PROTAC-C | PEG7 | 35 | 90 |

| This data is hypothetical and serves to illustrate the concept of linker optimization. Actual values will vary depending on the specific target, ligands, and cell line used.[1] |

From this illustrative data, the PROTAC with the PEG5 linker demonstrates the most potent and efficacious degradation, highlighting the importance of linker length optimization in PROTAC design.

Experimental Protocols: Synthesis of a PROTAC using this compound

The synthesis of a PROTAC using this compound typically involves a multi-step process, including the deprotection of the t-butyl ester and subsequent amide couplings. The following is a generalized workflow and a specific example from the literature for the synthesis of a WDR5 degrader.

References

An In-depth Technical Guide to the Application of Hydroxy-PEG5-t-butyl Ester in Bioconjugation and Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Hydroxy-PEG5-t-butyl ester, a heterobifunctional linker critical in the advancement of targeted therapeutics. While not possessing a direct pharmacological mechanism of action, its role as a molecular bridge is pivotal in the construction of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document will delve into its chemical properties, its function in enhancing the pharmacokinetic profiles of conjugated molecules, and detailed protocols for its application.

Core Concepts: The Role of a Heterobifunctional Linker

This compound is a chemical tool designed for controlled, sequential conjugation strategies in biopharmaceutical development.[1] Its structure is characterized by three key components: a terminal hydroxyl (-OH) group, a polyethylene glycol (PEG) spacer, and a tert-butyl ester protected carboxylic acid.[1] This design allows for the precise linking of two different molecules, a process central to the creation of targeted therapies.

The hydroxyl group offers a reactive site for initial functionalization, while the t-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to enable a second conjugation step.[1][2] The hydrophilic PEG linker is crucial for improving the solubility and biocompatibility of the final conjugate.[1]

Mechanism of Utility in Drug Development

The "mechanism of action" of this compound is realized through its incorporation into larger therapeutic constructs. The process of attaching PEG chains to molecules, known as PEGylation, confers several pharmacological advantages.[3]

Enhanced Pharmacokinetics:

-

Extended Circulating Half-Life: PEGylation increases the hydrodynamic volume of the conjugated molecule, which can delay its clearance by the kidneys.[][5] The half-life of a PEGylated molecule generally increases with its molecular weight.[]

-

Reduced Immunogenicity: The PEG chain can shield the conjugated protein or peptide from the host's immune system, thereby reducing the risk of an immune response.[3]

-

Improved Solubility: The hydrophilic nature of the PEG spacer enhances the solubility of hydrophobic drugs in aqueous environments.[3]

-

Protection from Proteolysis: The PEG chain can sterically hinder the approach of proteolytic enzymes, thus protecting the therapeutic protein from degradation.[3][6]

Balancing Pharmacokinetics and Pharmacodynamics: While PEGylation enhances the pharmacokinetic properties of a drug, it can sometimes lead to a reduction in the drug's binding affinity for its target (pharmacodynamics).[6] However, the extended systemic exposure often compensates for this, resulting in an overall improvement in therapeutic efficacy.[6]

Applications in Advanced Therapeutics

This compound is a key building block in the synthesis of:

-

Antibody-Drug Conjugates (ADCs): In ADCs, this linker can be used to attach a potent cytotoxic drug to a monoclonal antibody. The antibody targets a specific antigen on cancer cells, delivering the drug directly to the tumor site, thereby minimizing systemic toxicity.

-

PROTACs: PROTACs are molecules that target specific proteins for degradation. This compound can serve as the linker connecting a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.

Quantitative Data

The physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₃₄O₈ | |

| Molecular Weight | 366.45 g/mol | |

| CAS Number | 850090-09-4 | |

| Form | Liquid | |

| Assay | ≥95% | |

| Density | 1.071 g/mL | |

| Refractive Index | n/D 1.448 | |

| Storage Temperature | -20°C |

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Specific reaction conditions may need to be optimized depending on the molecules being conjugated.

Protocol 1: Functionalization of the Hydroxyl Group

This protocol describes the activation of the terminal hydroxyl group for subsequent conjugation.

Materials:

-

This compound

-

Activating agent (e.g., p-nitrophenyl chloroformate, disuccinimidyl carbonate)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

-

Base (e.g., Triethylamine, DIPEA)

-

Molecule to be conjugated (containing a reactive amine)

-

Reaction vessel

-

Magnetic stirrer

-

Purification system (e.g., HPLC, column chromatography)

Procedure:

-

Dissolve this compound in the anhydrous solvent in the reaction vessel.

-

Add the base to the solution.

-

Slowly add the activating agent to the reaction mixture at room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

-

Once the activation is complete, add the amine-containing molecule to the reaction mixture.

-

Continue stirring for an additional 4-12 hours.

-

Upon completion, quench the reaction and purify the product using an appropriate chromatographic method.

Protocol 2: Deprotection of the t-Butyl Ester and Second Conjugation

This protocol outlines the removal of the t-butyl protecting group and the subsequent conjugation via the newly exposed carboxylic acid.

Materials:

-

Functionalized PEG5-t-butyl ester conjugate from Protocol 1

-

Acidic solution (e.g., Trifluoroacetic acid (TFA) in Dichloromethane)

-

Carbodiimide coupling agent (e.g., EDC, DCC)

-

N-Hydroxysuccinimide (NHS) or other activating agent

-

Second molecule to be conjugated (containing a primary amine)

-

Reaction vessel

-

Magnetic stirrer

-

Purification system (e.g., HPLC, dialysis)

Procedure:

-

Dissolve the functionalized PEG5-t-butyl ester conjugate in the acidic solution.

-

Stir the reaction at room temperature for 1-2 hours to deprotect the carboxylic acid.

-

Remove the acid under reduced pressure.

-

Dissolve the resulting carboxylic acid-terminated conjugate in a suitable buffer (e.g., PBS pH 7.4).

-

Add the carbodiimide coupling agent and NHS to activate the carboxylic acid.

-

Stir for 30-60 minutes.

-

Add the second amine-containing molecule to the reaction mixture.

-

Allow the reaction to proceed for 2-12 hours at room temperature.

-

Purify the final bioconjugate using a method appropriate for its size and properties (e.g., size exclusion chromatography, dialysis).

Visualizations

The following diagrams illustrate the key processes and concepts related to the use of this compound.

Caption: Chemical structure and functional components of this compound.

Caption: General workflow for sequential bioconjugation using this compound.

References

Solubility of Hydroxy-PEG5-t-butyl Ester in Aqueous Buffers: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the solubility characteristics of Hydroxy-PEG5-t-butyl ester in aqueous buffers. While specific quantitative solubility data for this particular molecule is not extensively documented in publicly available literature, this guide outlines the key factors influencing its solubility based on the well-understood behavior of polyethylene glycol (PEG) derivatives. Furthermore, it offers detailed experimental protocols for researchers to determine solubility in their specific buffer systems.

Introduction to this compound and its Solubility

This compound is a heterobifunctional linker molecule that incorporates a hydroxyl group and a t-butyl protected carboxylic acid, connected by a 5-unit polyethylene glycol chain. The PEG component is known to enhance the hydrophilicity and aqueous solubility of molecules to which it is attached.[1][2][3] However, the overall solubility of the molecule is a balance between the hydrophilic nature of the PEG chain and the physicochemical properties of its end groups.

Generally, PEG and its derivatives are soluble in water and a variety of organic solvents.[4][5][] The solubility of these compounds is influenced by several factors including molecular weight, temperature, pH, and the presence of salts in the aqueous medium.[5][][7][8] For PEG-esters like this compound, the stability of the ester bond is a critical consideration, as it is susceptible to hydrolysis, particularly under acidic conditions.[9][10][11]

Factors Influencing Solubility

The solubility of this compound in aqueous buffers is not a fixed value but is dependent on a range of experimental conditions. Understanding these factors is crucial for the successful application of this molecule in research and drug development.

| Factor | Effect on Solubility | Rationale |

| pH | Higher solubility and stability at neutral to slightly basic pH (pH 7-8). Reduced solubility and stability at acidic pH (<6). | The t-butyl ester group is prone to acid-catalyzed hydrolysis, leading to the formation of the corresponding carboxylic acid and t-butanol. This chemical degradation alters the molecule and its solubility characteristics.[9][10][11] |

| Buffer Composition and Ionic Strength | High salt concentrations can decrease solubility. | High concentrations of salts can lead to a "salting-out" effect, where the polymer precipitates from the solution due to competition for water molecules.[7] |

| Temperature | Increased temperature generally increases the rate of dissolution but can also accelerate hydrolysis. | While warming can help dissolve the compound, elevated temperatures will significantly increase the rate of ester hydrolysis across all pH ranges.[9] |

| Co-solvents | The use of water-miscible organic solvents (e.g., DMSO, DMF) can significantly enhance solubility. | For PEG-ester compounds with limited aqueous solubility, a common strategy is to first dissolve the compound in a minimal amount of an organic solvent before adding it to the aqueous buffer.[9][11] |

| Molecular Weight of PEG Chain | Generally, a longer PEG chain increases aqueous solubility. | The ethylene glycol units in the PEG chain form hydrogen bonds with water molecules, contributing to the overall solubility.[7] |

Experimental Protocol for Solubility Determination

Due to the lack of specific public data, researchers must empirically determine the solubility of this compound in their buffer of choice. The following protocol provides a general framework for this determination.

Materials

-

This compound

-

Aqueous buffers of interest (e.g., PBS, Tris, Citrate) at various pH values

-

Water-miscible organic solvent (e.g., DMSO, DMF)

-

Vortex mixer

-

Centrifuge

-

HPLC or other suitable analytical method for quantification

Procedure

Stock Solution Preparation:

-

Accurately weigh a small amount of this compound.

-

Dissolve the compound in a minimal volume of a water-miscible organic solvent (e.g., DMSO) to create a concentrated stock solution.

Solubility Assessment in Aqueous Buffer:

-

Aliquot the desired aqueous buffer into several tubes.

-

Add increasing volumes of the stock solution to the buffer tubes to create a range of final concentrations.

-

Vortex each tube vigorously for a set amount of time (e.g., 1-2 minutes).

-

Allow the solutions to equilibrate at a controlled temperature for a specified period (e.g., 24 hours).

-

After equilibration, visually inspect the tubes for any precipitate.

-

Centrifuge the tubes to pellet any undissolved material.

-

Carefully collect the supernatant and analyze the concentration of the dissolved this compound using a validated analytical method such as HPLC.

-

The highest concentration at which no precipitate is observed is considered the solubility limit under those specific conditions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a PEG derivative like this compound.

Caption: Workflow for determining the aqueous solubility of this compound.

Conclusion

The solubility of this compound in aqueous buffers is a critical parameter for its successful application. While this guide provides a comprehensive overview of the factors influencing its solubility and a general protocol for its determination, it is imperative for researchers to perform their own empirical studies using their specific buffer systems and experimental conditions. The stability of the t-butyl ester group, particularly in relation to pH, should be a primary consideration in the design of these experiments. By carefully controlling the experimental parameters, researchers can achieve reliable and reproducible solubility data to advance their research and development efforts.

References

- 1. Hydroxy PEG, Hydroxyl PEG Linkers, PEG Alcohol Reagents | AxisPharm [axispharm.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labinsights.nl [labinsights.nl]

- 7. benchchem.com [benchchem.com]

- 8. What are the adsorption properties of PEG derivatives on surfaces? - Blog [shochem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Hydroxy-PEG5-t-butyl ester molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on Hydroxy-PEG5-t-butyl ester, a heterobifunctional PEGylated crosslinker crucial for advancements in bioconjugation and drug delivery systems. Its unique structure, featuring a terminal hydroxyl group and a protected carboxylic acid, allows for controlled, sequential conjugation strategies.

Core Compound Data

This compound is a versatile tool in medicinal chemistry and chemical biology. The hydrophilic polyethylene glycol (PEG) linker enhances solubility and biocompatibility in biological applications.[1] All quantitative data for this compound is summarized below.

| Property | Value |

| Molecular Weight | 366.45 g/mol [2] |

| Chemical Formula | C₁₇H₃₄O₈[2] |

| CAS Number | 850090-09-4 |

| Synonyms | tert-Butyl 1-hydroxy-3,6,9,12,15-pentaoxaoctadecan-18-oate, HO-PEG5-CO-OtBu |

| Form | Liquid |

| Density | 1.071 g/mL |

| Refractive Index | n/D 1.448 |

| Purity | ≥95% |

| Storage Temperature | -20°C |

Key Applications and Experimental Protocols

This compound is instrumental in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The hydroxyl group offers a site for initial functionalization, while the t-butyl ester acts as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to enable subsequent conjugation steps.[1]

Experimental Protocol 1: Deprotection of the t-butyl Ester

A common and critical step when using this linker is the removal of the t-butyl protecting group to expose the carboxylic acid for further conjugation.

Objective: To deprotect the t-butyl ester of this compound to yield the free carboxylic acid.

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Deionized water

-

Saturated sodium chloride (NaCl) aqueous solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Prepare a solution of the this compound Ugi product in a 1:1 mixture of dichloromethane and trifluoroacetic acid (DCM/TFA).[3]

-

Stir the solution at room temperature for approximately 5 hours.[3] Monitor the reaction progress using an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, remove the DCM and TFA under reduced pressure (e.g., using a rotary evaporator).[3]

-

Dissolve the resulting residue in dichloromethane.[3]

-

Wash the organic phase twice with deionized water and once with a saturated NaCl solution.[3]

-

Dry the organic phase over anhydrous Na₂SO₄, filter the solution, and concentrate it to yield the final product with a free carboxylic acid.[3] This product is often used in the next reaction step without further purification.[3]

Experimental Protocol 2: General Protein PEGylation via Microreactor

PEGylation is a primary application for this linker, aimed at improving the pharmacokinetic properties of therapeutic proteins. This protocol describes a general method using a continuous flow microreactor.

Objective: To covalently attach a PEG linker to a protein (e.g., Lysozyme) to enhance its therapeutic properties.

Materials:

-

Target protein (e.g., Lysozyme) at 10 mg/mL

-

Functionalized this compound (activated for reaction with protein functional groups)

-

100 mM sodium phosphate buffer (pH 8.0)

-

Quencher solution

-

Continuous flow microreactor system (e.g., 200 μl volume)

Procedure:

-

Prepare all solutions (protein, activated PEG linker, and quencher) in 100 mM sodium phosphate buffer at pH 8.0.[4]

-

Set up the microreactor system. The reaction is initiated by mixing the protein solution and the activated PEG linker solution at defined molar ratios (e.g., 1:1 or 4:1 PEG:protein).[4]

-

Pump the reagent solutions into the microreactor at flow rates calculated to achieve the desired residence time (e.g., 1 to 15 minutes).[4]

-

The PEGylation reaction occurs as the mixture flows through the microreactor.[4]

-

The product stream exiting the reactor can be collected for analysis. A quencher solution can be introduced to stop the reaction if necessary.

-

Analyze the reaction products using methods such as SDS-PAGE to determine the extent of PEGylation and identify mono-, di-, or poly-PEGylated species.[4]

Visualization of Bioconjugation Workflow

The following diagram illustrates a generalized workflow for using a heterobifunctional linker like this compound in the synthesis of an Antibody-Drug Conjugate (ADC).

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using a heterobifunctional PEG linker.

References

The Gatekeeper of Reactivity: An In-depth Technical Guide to the t-Butyl Ester Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within the demanding realms of pharmaceutical development and peptide chemistry, the strategic use of protecting groups is a cornerstone of success. Among the diverse arsenal available to the modern chemist, the tert-butyl (t-butyl or tBu) ester stands out as a robust and versatile shield for carboxylic acids.[1][2] Its widespread adoption stems from a unique combination of impressive stability across a wide range of reaction conditions and its facile, selective removal under specific, mild acidic protocols.[1][3] This technical guide provides an in-depth exploration of the core functions, applications, and experimental considerations of the t-butyl ester protecting group, equipping researchers with the knowledge to effectively harness its synthetic potential.

Core Principles of the t-Butyl Ester Protecting Group

The primary function of the t-butyl ester is to mask the reactivity of a carboxylic acid functional group, preventing it from participating in unwanted side reactions while chemical transformations are carried out on other parts of the molecule.[1] The considerable steric bulk of the t-butyl group effectively shields the ester carbonyl from nucleophilic attack, rendering it unreactive towards a variety of reagents.[1][4]

Key Advantages:

-

Broad Stability: The t-butyl ester is remarkably stable in the presence of nucleophiles, bases, and reducing agents, allowing for a wide scope of chemical manipulations on other parts of the molecule without premature cleavage.[1]

-

Acid-Labile Deprotection: It is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), to regenerate the carboxylic acid.[1] This orthogonality is crucial in complex syntheses where other protecting groups sensitive to different conditions (e.g., base-labile or hydrogenolysis-labile groups) are present.[1][4]

-

Clean Deprotection Products: The acid-catalyzed removal of the t-butyl group proceeds via a mechanism that generates the desired carboxylic acid and volatile isobutylene gas, which simplifies the purification of the final product.[1]

Introduction of the t-Butyl Ester Protecting Group

The formation of a t-butyl ester from a carboxylic acid can be achieved through several reliable methods. The choice of method often depends on the specific substrate, scale, and available reagents.

Common Protection Methods:

The most prevalent method for introducing a t-butyl ester is the acid-catalyzed reaction of a carboxylic acid with isobutylene or tert-butanol.[5] This reaction proceeds through the formation of a stable tert-butyl cation, which is then intercepted by the carboxylic acid.[5] Another common approach involves the use of di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP).

dot

References

An In-depth Technical Guide to Hydroxy-PEG5-t-butyl Ester for Researchers, Scientists, and Drug Development Professionals

Introduction: Hydroxy-PEG5-t-butyl ester is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and medicinal chemistry. Its structure, featuring a terminal hydroxyl group and a t-butyl-protected carboxylic acid connected by a five-unit polyethylene glycol (PEG) spacer, offers a versatile platform for the synthesis of complex biomolecules and targeted therapeutics. The hydrophilic PEG chain enhances the solubility and biocompatibility of conjugated molecules, a critical attribute for in vivo applications. This guide provides a comprehensive overview of the core technical aspects of this compound, including its physicochemical properties, detailed experimental protocols, and its role in advanced applications such as Proteolysis Targeting Chimeras (PROTACs).

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The following tables summarize key quantitative data for this compound.

| Identifier | Value |

| CAS Number | 850090-09-4[1] |

| Molecular Formula | C₁₇H₃₄O₈[1] |

| Molecular Weight | 366.45 g/mol [1] |

| Physical and Chemical Properties | Value |

| Appearance | Colorless to light yellow liquid |

| Purity | ≥95% to >98%[1] |

| Density | Approximately 1.071 g/mL |

| Refractive Index | Approximately 1.448 |

| Solubility | Soluble in DMSO, DCM, THF, DMF[2][3] |

| Storage Conditions | Short term: 0 - 4 °C; Long term: -20 °C. Keep dry and protected from light.[2] |

| Stability | Stable under recommended storage conditions. The t-butyl ester is stable under basic and neutral conditions but labile to strong acids.[4] |

Experimental Protocols

The utility of this compound lies in its ability to be sequentially functionalized. The following protocols detail the key steps in its use: deprotection of the t-butyl ester and subsequent conjugation to an amine-containing molecule.

Protocol 1: Deprotection of the t-butyl Ester

This procedure removes the t-butyl protecting group to expose a free carboxylic acid.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Toluene (for co-evaporation)

-

Round-bottom flask

-

Stir bar and stir plate

-

Rotary evaporator

Procedure:

-

Dissolve the this compound in anhydrous DCM in a round-bottom flask.

-

Add an equal volume of TFA to the solution (a 1:1 v/v mixture of DCM:TFA).[5]

-

Stir the reaction mixture at room temperature for 1-4 hours.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material.[5][6]

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[5][7]

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[5][6] The resulting product is the deprotected Hydroxy-PEG5-acid, which can be used in the next step.

Protocol 2: Conjugation to an Amine-Containing Molecule

This protocol describes the coupling of the deprotected Hydroxy-PEG5-acid to a primary amine using carbodiimide chemistry.

Materials:

-

Hydroxy-PEG5-acid (from Protocol 1)

-

Amine-containing molecule (e.g., protein, peptide, or small molecule)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Dissolve the Hydroxy-PEG5-acid in anhydrous DMF or DMSO.

-

Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.[8]

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.[7][8]

-

In a separate tube, dissolve the amine-containing molecule in the reaction buffer.

-

Add the activated Hydroxy-PEG5-NHS ester solution to the amine-containing molecule solution. A 5- to 20-fold molar excess of the PEG linker over the amine is a common starting point.[8]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[7]

-

Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[9]

-

Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.[7]

Advanced Applications: PROTAC Synthesis

This compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The PEG linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.[10] The length and flexibility of the PEG chain are critical for the formation of a productive ternary complex between the target protein and the E3 ligase.[11]

The synthesis of a PROTAC using this linker typically involves a sequential coupling strategy. First, one of the ligands (either for the target protein or the E3 ligase) is coupled to the hydroxyl group of the linker. Then, the t-butyl ester is deprotected, and the second ligand is coupled to the newly exposed carboxylic acid. This controlled, stepwise approach is essential for the successful synthesis of these complex molecules.[6]

Signaling Pathways and PEGylated Molecules

PEGylated molecules, including those synthesized using this compound, can be designed to interact with specific cellular signaling pathways. For instance, a PEGylated therapeutic antibody can bind to a cell surface receptor, such as HER2, and trigger a cascade of intracellular events leading to cell death.[12] The PEG linker in such a conjugate serves to improve the pharmacokinetic properties of the antibody, allowing it to circulate for longer and reach its target more effectively.[13]

Conclusion

This compound is a powerful and versatile tool for researchers and scientists in drug development and chemical biology. Its well-defined structure and bifunctional nature allow for the controlled and sequential synthesis of complex bioconjugates with enhanced physicochemical and pharmacokinetic properties. The detailed protocols and conceptual diagrams provided in this guide serve as a foundational resource for the effective application of this important crosslinker in the creation of next-generation therapeutics and research tools.

References

- 1. Hydroxyl/t-Butyl ester PEG reagent, this compound, Purity 98% - CD BioGlyco [glycoclick.bioglyco.com]

- 2. medkoo.com [medkoo.com]

- 3. Hydroxy-PEG2-propanoic acid t-Butyl ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Heterobifunctional Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinkers are essential chemical tools that facilitate the covalent linkage of two different biomolecules with high precision and control.[1] Unlike homobifunctional reagents that possess two identical reactive groups, heterobifunctional crosslinkers have two distinct reactive moieties.[1][2] This unique characteristic enables sequential, multi-step conjugation strategies, which significantly minimize undesirable side reactions such as self-conjugation and polymerization.[1][3] This guide provides a comprehensive overview of the core principles, classifications, and applications of heterobifunctional crosslinkers, complete with quantitative data and detailed experimental protocols.

Core Concepts

The structure of a heterobifunctional crosslinker is defined by three key components: two different reactive groups and a spacer arm that connects them.[4] The choice of reactive groups dictates which functional groups on the target biomolecules can be linked, while the spacer arm's length and composition influence properties like solubility, steric hindrance, and cleavability.[1][4]

Reactive Groups: These are the chemically active ends of the crosslinker that form covalent bonds with specific functional groups on target molecules like proteins or nucleic acids.[4] The most common combination targets primary amines (-NH₂) on lysine residues and sulfhydryls (-SH) on cysteine residues.[1]

-

Amine-Reactive Groups: N-hydroxysuccinimide (NHS) esters are highly efficient at acylating primary amines to form stable amide bonds.[5] This reaction is most efficient at a pH range of 7.2 to 8.5.[5]

-

Sulfhydryl-Reactive Groups: Maleimides are the most common choice for targeting sulfhydryl groups, forming stable thioether bonds. This reaction is most specific at a pH range of 6.5 to 7.5.[6][7]

-

Other Reactive Groups: A variety of other reactive groups exist, including those targeting carbonyls (hydrazides), and photo-activatable groups (aryl azides, diazirines) that allow for non-specific conjugation upon exposure to UV light.[2][8][9]

Spacer Arm: The spacer arm provides distance between the two conjugated molecules. Its properties are critical for the functionality of the final conjugate.

-

Length: Spacer arm length, typically measured in angstroms (Å), is crucial for overcoming steric hindrance and allowing proper interaction between the conjugated molecules.[3]

-

Composition: Spacer arms can be simple alkyl chains or incorporate polyethylene glycol (PEG) units.[10][11] PEGylation enhances the water solubility of the crosslinker and the resulting conjugate, reduces aggregation, and can decrease the immunogenicity of the labeled molecule.[6][12]

-

Cleavability: Spacer arms can be designed to be stable (non-cleavable) or to be broken under specific conditions (cleavable).[13] Non-cleavable linkers provide a permanent, stable connection, which is ideal for applications requiring long-term stability.[13][14] Cleavable linkers are engineered for controlled release of a payload and can be sensitive to enzymes (e.g., protease-sensitive), pH changes (acid-sensitive), or reducing agents (disulfide bonds).[15][16]

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are categorized based on their reactive ends and the properties of their spacer arm.[8] This diversity allows for precise selection based on the specific needs of an experiment.[8]

Quantitative Data of Common Crosslinkers

The selection of a crosslinker is often guided by its specific physical and chemical properties. The table below summarizes key quantitative data for several widely used heterobifunctional crosslinkers.

| Crosslinker Name | Acronym | Reactive Groups | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Cleavable? | Water Soluble? |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | NHS ester, Maleimide | 8.3 | 334.32 | No | No |

| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 8.3 | 436.37 | No | Yes |

| m-Maleimidobenzoyl-N-hydroxysuccinimide ester | MBS | NHS ester, Maleimide | 10.2 | 314.26 | No | No |

| N-succinimidyl S-acetylthioacetate | SATA | NHS ester, Thiol (protected) | 1.8 | 231.23 | No | No |

| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | Sulfo-NHS ester, Disulfide | 12.0 | 608.51 | Yes (Reducing Agents) | Yes |

Data compiled from sources.[17][18][19]

Key Applications and Experimental Protocols

Heterobifunctional crosslinkers are pivotal in a wide range of applications, from fundamental research to the development of novel therapeutics.[4]

Bioconjugation (Protein-Protein Linking)

This is a foundational application where two different proteins are covalently linked. A common strategy involves a two-step reaction using an amine-to-sulfhydryl reactive crosslinker like SMCC or its water-soluble analog, Sulfo-SMCC.[5][7] This minimizes the formation of undesirable homodimers.[5]

Detailed Protocol: Conjugation of Two Proteins using Sulfo-SMCC

This protocol outlines the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).[20]

-

Materials:

-

Protein-NH₂ (1-10 mg/mL in amine-free buffer)

-

Protein-SH

-

Sulfo-SMCC

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

-

Desalting column

-

Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine[20]

-

-

Procedure:

-

Reagent Preparation: Allow the Sulfo-SMCC vial to equilibrate to room temperature before opening.[19] Prepare a stock solution of Sulfo-SMCC in an appropriate solvent (e.g., water) immediately before use.[19]

-

Activation of Protein-NH₂: Add a 10- to 50-fold molar excess of Sulfo-SMCC to the Protein-NH₂ solution.[7] Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[20]

-

Removal of Excess Crosslinker: Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent unwanted side reactions.[20]

-

Conjugation to Protein-SH: Immediately add the maleimide-activated Protein-NH₂ to the Protein-SH solution. A 1.5- to 5-fold molar excess of the activated protein over the sulfhydryl-containing protein is recommended.[20] Incubate for 1-2 hours at room temperature or overnight at 4°C.[20]

-

Quenching (Optional): To quench any unreacted maleimide groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine and incubate for 15 minutes at room temperature.[20]

-

Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove excess reagents and unreacted proteins.[20]

-

Antibody-Drug Conjugate (ADC) Development

ADCs are a powerful class of therapeutics where a cytotoxic drug (payload) is linked to a monoclonal antibody that targets cancer cells.[15] Heterobifunctional crosslinkers are critical for connecting the antibody and the payload.[21] The choice between a cleavable and non-cleavable linker is a key design consideration, impacting the drug's release mechanism and overall efficacy.[14][15] Non-cleavable linkers release the payload only after the antibody is degraded within the lysosome, which can increase plasma stability and reduce off-target toxicity.[14][16][22]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to degrade specific proteins of interest (POIs).[11][23] They consist of a ligand that binds the POI and another that recruits an E3 ubiquitin ligase, connected by a linker.[23][24] The linker's length and composition are critical for the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which leads to the ubiquitination and subsequent proteasomal degradation of the POI.[10][24] PEG and alkyl chains are the most common motifs used in PROTAC linker design.[10]

Surface Immobilization

Heterobifunctional crosslinkers are also used to covalently attach proteins, antibodies, or other biomolecules to solid surfaces for applications like biosensors, affinity purification, and creating bioactive surfaces to study cell adhesion.[25][26] A two-step process ensures that the biomolecule is attached in a controlled orientation.

Detailed Protocol: Immobilization of a Protein onto a Carboxylated Surface using EDC/Sulfo-NHS

This protocol describes the covalent attachment of a protein to a surface functionalized with carboxyl groups, a common method for creating biosensors or affinity columns.[20]

-

Materials:

-

Carboxylated surface (e.g., beads, plate)

-

Protein to be immobilized (in a buffer free of amines and carboxyls)

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[20]

-

-

Procedure:

-

Surface Activation: Wash the carboxylated surface with Activation Buffer. Prepare fresh solutions of EDC (final concentration ~2 mM) and Sulfo-NHS (final concentration ~5 mM) in Activation Buffer. Add the solution to the surface and incubate for 15-30 minutes at room temperature.[20]

-

Washing: Wash the activated surface 2-3 times with ice-cold Activation Buffer to remove excess EDC and Sulfo-NHS.[20]

-

Protein Coupling: Immediately add the protein solution (in Coupling Buffer) to the activated surface. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[20]

-

Quenching: Wash the surface with Coupling Buffer. Add Quenching Buffer to block any unreacted NHS-ester groups and incubate for 15-30 minutes.[20]

-

Final Washing: Wash the surface extensively with PBS to remove non-covalently bound protein.[20]

-

References

- 1. benchchem.com [benchchem.com]

- 2. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]

- 3. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. precisepeg.com [precisepeg.com]

- 12. benchchem.com [benchchem.com]

- 13. purepeg.com [purepeg.com]

- 14. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 15. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 16. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]

- 17. Crosslinkers Selection Guide [sigmaaldrich.com]

- 18. proteochem.com [proteochem.com]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 20. benchchem.com [benchchem.com]

- 21. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biochempeg.com [biochempeg.com]

- 23. chempep.com [chempep.com]

- 24. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 25. benchchem.com [benchchem.com]

- 26. Antibody immobilization using heterobifunctional crosslinkers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Hydroxy-PEG5-t-butyl ester Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are integral to modern bioconjugation, enhancing the therapeutic value of biomolecules by improving their solubility, stability, and pharmacokinetic profiles.[1][2] PEGylation, the process of covalently attaching PEG chains, can reduce the immunogenicity and enzymatic degradation of proteins, peptides, and other biologic drugs.[1][3] Hydroxy-PEG5-t-butyl ester is a heterobifunctional linker featuring a terminal hydroxyl group and a t-butyl ester-protected carboxylic acid. This structure allows for a controlled, sequential conjugation. The hydroxyl group can be activated to react with a primary amine on a target biomolecule. Subsequently, the t-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid, enabling further modification or conjugation.[4][5]

These application notes provide a detailed protocol for the successful bioconjugation of this compound to a model protein containing primary amines.

Chemical Properties

| Property | Value |

| Synonyms | tert-Butyl 3-(2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)propanoate |

| Molecular Formula | C17H34O8 |

| Molecular Weight | 366.45 g/mol |

| Appearance | Colorless to light yellow liquid |

| Solubility | Soluble in a variety of organic solvents such as DMSO and DMF |

| Storage | Store at -20°C for long-term stability |

Experimental Protocols

This protocol is divided into three main stages:

-

Activation of the Terminal Hydroxyl Group of this compound.

-

Conjugation to a Model Protein.

-

Deprotection of the t-butyl Ester.

Protocol 1: Activation of the Terminal Hydroxyl Group with p-Nitrophenyl Chloroformate (NPC)

This procedure converts the terminal hydroxyl group into a reactive p-nitrophenyl (PNP) carbonate, which can readily react with primary amines on a biomolecule.

Materials and Reagents:

-

This compound

-

p-Nitrophenyl chloroformate (NPC)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine or Triethylamine (TEA)

-

Argon or Nitrogen gas

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Add anhydrous pyridine or TEA (1.5-2 equivalents) to the solution and stir for 10 minutes.

-

Slowly add a solution of p-Nitrophenyl chloroformate (1.2-1.5 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove any precipitate (pyridinium or triethylammonium hydrochloride).

-

Wash the organic layer with a 5% sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting activated PEG linker (PNP-PEG5-t-butyl ester) by silica gel column chromatography.

| Parameter | Recommended Conditions |

| Molar Ratio (PEG-OH:NPC:Base) | 1 : 1.2-1.5 : 1.5-2 |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 12-24 hours |

| Atmosphere | Inert (Argon or Nitrogen) |

Protocol 2: Conjugation of Activated PEG to a Model Protein

This protocol details the reaction of the activated PNP-PEG5-t-butyl ester with primary amines (e.g., lysine residues) on a model protein, such as Bovine Serum Albumin (BSA).

Materials and Reagents:

-

Activated PNP-PEG5-t-butyl ester (from Protocol 1)

-

Model Protein (e.g., Bovine Serum Albumin - BSA)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

-

Zeba™ Spin Desalting Columns (or similar)

Procedure:

-

Dissolve the model protein (BSA) in PBS (pH 7.4) to a final concentration of 10 mg/mL.

-

Dissolve the activated PNP-PEG5-t-butyl ester in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).

-

Immediately add the activated PEG linker solution to the protein solution. A molar excess of 20-fold of the PEG linker to the protein is a good starting point and can be optimized.

-

Incubate the reaction mixture at room temperature for 2 hours with gentle stirring or rocking.

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.

-

Purify the PEGylated protein using a desalting column to remove excess, unreacted PEG linker and byproducts.

| Parameter | Recommended Conditions |

| Molar Ratio (PEG:Protein) | 10:1 to 50:1 |

| Reaction Time | 2 hours at RT or overnight at 4°C |

| Reaction pH | 7.2 - 7.5 |

| Quenching Agent | Tris or Glycine (20-50 mM final concentration) |

Protocol 3: Deprotection of the t-butyl Ester

This protocol outlines the removal of the t-butyl protecting group to reveal a free carboxylic acid on the distal end of the PEG linker.

Materials and Reagents:

-

Purified PEGylated protein

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM) or an aqueous solution

-

Dialysis or size-exclusion chromatography equipment

Procedure:

-

For Lyophilized Protein:

-

Lyophilize the purified PEGylated protein to remove the aqueous buffer.

-

Resuspend the lyophilized conjugate in a solution of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS as a scavenger).[4]

-

Incubate the reaction at room temperature for 2-4 hours.[4]

-

Remove the TFA by rotary evaporation or by drying under a stream of nitrogen.[4]

-

-

For Protein in Aqueous Solution:

-

To the aqueous solution of the bioconjugate, add TFA to a final concentration of 20-50% (v/v).[5]

-

Incubate at room temperature for 1-2 hours.

-

-

Purification:

-

Remove the TFA and byproducts by dialysis or size-exclusion chromatography against a suitable buffer (e.g., PBS).[5]

-

| Parameter | Recommended Conditions |

| Deprotecting Agent | Trifluoroacetic Acid (TFA) |

| Concentration of TFA | 20-50% (v/v) in aqueous solution or 95% in organic solvent[4][5] |

| Reaction Temperature | Room Temperature |

| Reaction Time | 1-4 hours[4] |

| Work-up | Evaporation, Dialysis, or Size-Exclusion Chromatography |

Visualizations

Caption: Experimental workflow for this compound bioconjugation.

Caption: Conceptual pathway for a targeted drug delivery system.

References

Application Notes and Protocols for t-Butyl Ester Deprotection using Trifluoroacetic Acid (TFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl (t-butyl) ester is a widely utilized protecting group for carboxylic acids in organic synthesis, particularly in peptide and medicinal chemistry. Its popularity stems from its stability under a broad range of reaction conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for t-butyl ester deprotection due to its strong acidity and the volatility of the reaction byproducts, which simplifies downstream purification.

This document provides detailed application notes and protocols for the efficient and clean deprotection of t-butyl esters using TFA. It covers the reaction mechanism, standard and optimized protocols, the critical role of scavengers in preventing side reactions, and a troubleshooting guide.

Mechanism of Deprotection

The deprotection of a t-butyl ester with TFA proceeds through an acid-catalyzed cleavage of the ester bond. The mechanism can be summarized in the following steps:

-

Protonation: The carbonyl oxygen of the t-butyl ester is protonated by the strongly acidic TFA.

-

Carbocation Formation: The protonated ester undergoes cleavage to form a stable tertiary t-butyl carbocation and the desired carboxylic acid.

-

Carbocation Quenching: The highly reactive t-butyl carbocation is subsequently quenched. This can occur through several pathways:

-

Deprotonation: The carbocation can be deprotonated by the trifluoroacetate anion to form isobutylene gas.[1][2]

-

Reaction with TFA: The carbocation can react with the trifluoroacetate anion to form t-butyl trifluoroacetate.[3]

-

Alkylation: The carbocation can act as an electrophile and alkylate nucleophilic residues in the substrate, such as tryptophan, tyrosine, methionine, and cysteine, leading to undesired side products.[3]

-

The formation of these byproducts, especially through alkylation of sensitive functional groups, necessitates the use of scavengers to ensure clean and high-yielding deprotection.

Experimental Protocols

Protocol 1: Standard Deprotection of a t-Butyl Ester

This protocol is suitable for substrates that are not prone to acid-catalyzed side reactions.

Materials:

-

t-Butyl ester-protected compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Cold diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the t-butyl ester-protected compound in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an equal volume of TFA to the solution (resulting in a 1:1 TFA/DCM mixture).[4]

-

Remove the flask from the ice bath and stir the reaction mixture at room temperature (20-25 °C).

-

Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-5 hours.[4]

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (e.g., rotary evaporation).

-

To the resulting residue, add cold diethyl ether to precipitate the deprotected carboxylic acid.

-

Collect the solid product by filtration and wash with a small amount of cold diethyl ether to remove any remaining impurities.

-

Dry the product under vacuum.

Protocol 2: Deprotection with Scavengers for Sensitive Substrates

This protocol is recommended for peptides and other molecules containing sensitive functional groups (e.g., Cys, Trp, Met, Tyr) that are susceptible to alkylation by the t-butyl cation.

Materials:

-

t-Butyl ester-protected compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Scavenger or scavenger cocktail (see Table 2 for examples)

-

Cold diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the t-butyl ester-protected compound in a minimal amount of anhydrous DCM in a round-bottom flask.

-

Add the appropriate scavenger or scavenger cocktail to the solution. A common general-purpose cocktail is TFA/H₂O/Triisopropylsilane (TIS) in a 95:2.5:2.5 (v/v/v) ratio.[5][6]

-

Add TFA to the mixture. The final concentration of TFA is typically between 50% and 95%.[7]

-

Stir the reaction mixture at room temperature for 1-4 hours.[5]

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Precipitate the product by adding cold diethyl ether to the residue.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation

Table 1: General Reaction Conditions for t-Butyl Ester Deprotection with TFA

| Parameter | Typical Range | Notes |

| TFA Concentration | 25% - 95% in DCM | 50% TFA in DCM is a common starting point.[7] For more resistant esters or in peptide synthesis, 95% TFA is often used.[7] |

| Solvent | Dichloromethane (DCM) | DCM is the most frequently used solvent due to its ability to dissolve a wide range of organic compounds and its compatibility with TFA. |

| Temperature | 0 °C to Room Temperature (20-25 °C) | Reactions are typically initiated at 0 °C and then allowed to warm to room temperature. |

| Reaction Time | 1 - 5 hours | Reaction time is substrate-dependent and should be monitored. For some sterically hindered esters, longer reaction times may be necessary.[4] |

Table 2: Common Scavengers and Scavenger Cocktails for TFA-Mediated Deprotection

| Scavenger/Cocktail | Composition (v/v/v) | Target Residues/Function |